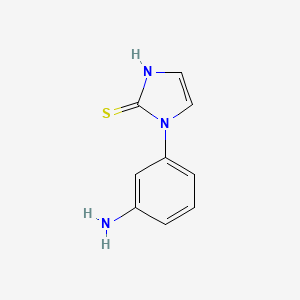

1-(3-aminophenyl)-1H-imidazole-2-thiol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(3-aminophenyl)-1H-imidazole-2-thiol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is 3-(3-aminophenyl)-1H-imidazole-2-thione, which reflects the tautomeric equilibrium between the thiol and thione forms. This nomenclature system accounts for the positioning of the amino group at the meta position of the phenyl ring, the attachment of this phenyl group to the nitrogen atom at position 1 of the imidazole ring, and the presence of the sulfur-containing functional group at position 2.

The compound exists in equilibrium between tautomeric forms, with the thione tautomer often being more stable under certain conditions. The molecular formula for the free base form is C9H9N3S, with a molecular weight of 191.25 grams per mole. When isolated as the hydrochloride salt, the molecular formula becomes C9H10ClN3S with a corresponding molecular weight of 227.71 grams per mole. The Chemical Abstracts Service registry number for the free base is 110086-87-8, while the hydrochloride salt is assigned the number 1803572-32-8.

The compound's systematic identifiers include a Standard International Chemical Identifier (InChI) of InChI=1S/C9H9N3S.ClH/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13;/h1-6H,10H2,(H,11,13);1H and an InChI Key of MHSLZHAQEZGZTO-UHFFFAOYSA-N for the hydrochloride form. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC(=C1)N2C=CNC2=S)N.Cl, which provides a linear notation for the compound's structure.

Table 1: Systematic Identification Parameters

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C9H9N3S | C9H10ClN3S |

| Molecular Weight | 191.25 g/mol | 227.71 g/mol |

| CAS Number | 110086-87-8 | 1803572-32-8 |

| PubChem CID | 21292778 | 91647761 |

Propriétés

IUPAC Name |

3-(3-aminophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIVPQIWAHBYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CNC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrogenation Reduction of Nitrophenyl Precursors

Catalytic Hydrogenation with Palladium Carbon

A patent by CN102898375B outlines a scalable method for synthesizing aromatic imidazoline derivatives via hydrogenation. Although the patent focuses on 2-(3-aminophenyl)imidazoline hydrochloride, its methodology is adaptable to 1-(3-aminophenyl)-1H-imidazole-2-thiol. The process involves:

- Dissolving 2-(3-nitrophenyl)tetrahydroglyoxaline in water at a mass-volume ratio of 1:2–10.

- Adding 5–8 wt% palladium carbon catalyst relative to the substrate.

- Conducting hydrogenation at 35–80°C under 0.3–0.5 MPa hydrogen pressure for 2.5–6 hours.

- Acidifying the filtrate to pH 1.0–3.0 with HCl, followed by crystallization at -2–3°C.

This method achieved a 92.3% molar yield with a purity of 98.3%. The use of water as a solvent enhances environmental sustainability, while catalyst recycling (demonstrated over seven cycles) reduces costs.

Table 1: Key Parameters for Catalytic Hydrogenation

| Parameter | Optimal Range |

|---|---|

| Temperature | 35–80°C |

| Pressure | 0.3–0.5 MPa |

| Catalyst Loading | 5–8 wt% Pd/C |

| Reaction Time | 2.5–6 hours |

| Yield | 92.3% |

Multi-Step Synthesis from 2-Nitroaniline

Reductive Cyclization Pathway

A study in ACS Omega (2022) describes a multi-step route to synthesize benzimidazole-2-thiol derivatives, applicable to the target compound. The sequence involves:

- Reduction of 2-nitroaniline : Catalytic hydrogenation converts 2-nitroaniline to benzene-1,2-diamine.

- Cyclization with carbon disulfide : Reacting benzene-1,2-diamine with CS₂ forms 1H-benzo[d]imidazole-2-thiol.

- Nitration and reduction : Introducing a nitro group at the 5-position followed by reduction yields 5-amino-1H-benzo[d]imidazole-2-thiol.

- Condensation with aldehydes : The amine reacts with aromatic aldehydes to form Schiff base derivatives.

While this method primarily targets benzimidazole analogs, substituting the diamine precursor with 3-nitroaniline could yield this compound. The final step achieved IC₅₀ values as low as 0.64 μM for α-glucosidase inhibition, highlighting the compound’s bioactivity.

Critical Reaction Conditions

- Nitration : Requires fuming HNO₃ at 0–5°C to avoid over-nitration.

- Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 70°C for 2 hours.

- Schiff base formation : Ethanol reflux with glacial acetic acid catalysis.

Base-Catalyzed Intramolecular Hydroamidation

BEMP-Mediated Cyclization

Research in The Journal of Organic Chemistry (2019) demonstrates the use of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to synthesize imidazol-2-ones. Although designed for urea derivatives, this method can be adapted for thiol-containing imidazoles:

- React propargylic thioureas with BEMP (5 mol%) in acetonitrile.

- Stir at room temperature for 1 minute to induce cyclization.

This approach offers rapid reaction times (<1 hour) and high atom economy. For this compound, substituting thiourea with thiol precursors may require adjusting the base strength and solvent polarity.

Table 2: BEMP-Catalyzed Reaction Optimization

| Condition | Value |

|---|---|

| Catalyst | BEMP (5 mol%) |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Reaction Time | 1 minute |

| Yield Range | 80–95% |

Purification and Characterization

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92.3% | 98.3% | High | Low |

| Multi-Step Synthesis | 65–75% | 95% | Moderate | Medium |

| BEMP Cyclization | 80–95% | 99% | Low | High |

Hydrogenation excels in scalability and cost, whereas BEMP-mediated reactions offer superior yields but require expensive catalysts. Multi-step synthesis balances versatility with moderate efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-aminophenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Reduced imidazole derivatives.

Substitution: N-substituted imidazole derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-(3-aminophenyl)-1H-imidazole-2-thiol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Key Applications:

- Synthesis of novel imidazole derivatives.

- Development of new materials with specific electronic or optical properties.

Biology

The compound exhibits significant biological activities, making it a candidate for various biological applications:

Antimicrobial Activity:

Research has shown that this compound displays antimicrobial properties against a range of bacterial strains. Studies indicate that it can inhibit bacterial growth at micromolar concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Activity:

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the modulation of metabolic pathways, particularly through the inhibition of lactate dehydrogenase, which is crucial for cancer cell survival.

Medicine

The pharmacological potential of this compound is being explored in drug development. Its ability to interact with various molecular targets makes it a promising candidate for developing new therapeutic agents.

Research Findings:

- The compound has shown promise as an inhibitor of α-glucosidase, an enzyme implicated in diabetes management. In studies, derivatives of this compound exhibited IC50 values indicating effective inhibition.

Data Summary Table

| Biological Activity | Effect | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Antimicrobial | Growth inhibition | Micromolar range | Various bacterial strains |

| Anticancer | Cell proliferation inhibition | Low nanomolar to micromolar range | HeLa, MCF7 |

| α-glucosidase Inhibition | Enzyme inhibition | Range from 0.64 μM to 343 μM | Various derivatives tested |

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound inhibited the growth of multiple bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanism

Investigations into its anticancer properties revealed that treatment with this compound led to reduced viability in cancer cell lines through mechanisms involving apoptosis and metabolic pathway modulation.

Mécanisme D'action

The mechanism of action of 1-(3-aminophenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting metalloproteins and enzymes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Donating Groups: The 3-aminophenyl group in the target compound increases nucleophilicity compared to electron-withdrawing groups (e.g., nitro or trifluoromethyl in ). This makes it more reactive in coupling reactions.

- Solubility : Derivatives with polar substituents (e.g., acetic acid in ) exhibit higher aqueous solubility, whereas halogenated or aromatic analogs (e.g., ) are more lipophilic.

Activité Biologique

1-(3-Aminophenyl)-1H-imidazole-2-thiol, also known as 1-(3-API)-2-SH, is a compound with significant potential in various biological applications due to its unique structural features, including an imidazole ring and a thiol group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClN₃S

- Molecular Weight : 227.72 g/mol

- Key Functional Groups :

- Imidazole ring

- Thiol group (-SH)

- Amino group (-NH₂)

The presence of these functional groups suggests that 1-(3-API)-2-SH can participate in various biochemical reactions, making it a candidate for medicinal chemistry research.

Target of Action

The compound primarily interacts with biological systems through:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and metabolic pathways.

- Microtubule Destabilization : Research indicates that imidazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Mode of Action

The mechanisms by which 1-(3-API)-2-SH exerts its effects include:

- Binding to Proteins : The thiol group may facilitate the formation of disulfide bonds with cysteine residues in proteins, altering their function.

- Antioxidant Activity : Thiols are known for their role in reducing oxidative stress by scavenging free radicals, which can be beneficial in various disease states.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. For instance:

- Cytotoxicity Studies : Compounds structurally related to 1-(3-API)-2-SH have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related compound was shown to inhibit tubulin polymerization and induce apoptosis in gastric cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(3-API)-2-SH | A549 (Lung) | TBD | TBD |

| Compound X | MCF7 (Breast) | 12.5 | Microtubule destabilization |

| Compound Y | HeLa (Cervical) | 8.0 | Apoptosis induction |

Antimicrobial Activity

1-(3-API)-2-SH has also been investigated for its antimicrobial properties:

- Broad Spectrum Activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values reported for related imidazole derivatives ranged from 4.69 to 22.9 µM against various strains .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study found that imidazole derivatives could significantly reduce cell viability in human gastric cancer cells through microtubule disruption .

- Antimicrobial Efficacy : A recent investigation into related compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .

- Mechanistic Insights : Research into the biochemical pathways affected by imidazole derivatives revealed their role in disrupting DNA replication processes, highlighting their potential as therapeutic agents against rapidly dividing cells such as cancer.

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-aminophenyl)-1H-imidazole-2-thiol, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. A common approach includes:

- Cyclization : Condensation of thiourea derivatives with α-halo ketones or aldehydes under acidic or basic conditions to form the thiolated imidazole ring .

- Substituent Introduction : The 3-aminophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) .

Key Factors for Yield Optimization : - Catalyst Selection : Nickel or palladium catalysts enhance coupling efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Temperature Control : Lower temperatures (~0–25°C) reduce side reactions during cyclization .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity .

- Spectroscopy :

- NMR : H/C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- FT-IR : Thiol (-SH) stretch at ~2550 cm validates functional group retention .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.3% .

Advanced: What computational methods are effective in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., EGFR kinase domain) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

- QSAR Modeling : Employ Gaussian or MOE to correlate substituent descriptors (e.g., Hammett σ) with IC values .

Advanced: How do substituents on the imidazole ring influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO) : Increase oxidative stability but reduce solubility .

- Hydrophobic Groups (e.g., -CF) : Enhance membrane permeability but may increase cytotoxicity .

- Amino Groups (-NH) : Improve water solubility via hydrogen bonding but may reduce metabolic stability .

Case Study : Replacing the ethyl group in 1-ethyl-5-phenyl derivatives with an aminophenyl group increases hydrogen-bonding capacity, altering antibacterial efficacy .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

Methodological Answer:

- Assay Standardization : Compare IC values using identical cell lines (e.g., MCF-7 vs. HeLa) and protocols .

- Structural Reanalysis : Validate substituent positions via X-ray crystallography to rule out regioisomerism .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups correlate with antifungal activity ).

Basic: How to design experiments to assess the compound’s stability under various storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Photolysis : Expose to UV light (λ = 320 nm) for 48 hours; check for thiol oxidation .

- pH Stability : Incubate in buffers (pH 1–13) for 24 hours; quantify intact compound via LC-MS .

Advanced: What in vitro models are appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., A549, HepG2) with cisplatin as a positive control .

- Mechanistic Studies :

- Apoptosis : Flow cytometry with Annexin V/PI staining .

- EGFR Inhibition : Western blotting for phospho-EGFR levels .

- Selectivity Testing : Compare IC values against non-cancerous cells (e.g., HEK293) .

Advanced: How can QSAR models be developed to predict novel derivatives’ activities?

Methodological Answer:

- Descriptor Selection : Calculate topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters .

- Data Curation : Compile IC values from at least 30 derivatives with diverse substituents .

- Model Validation : Use leave-one-out cross-validation (R > 0.7) and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.